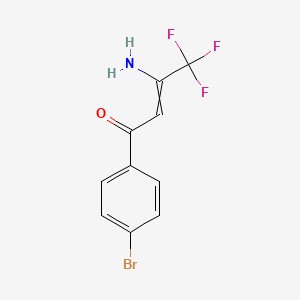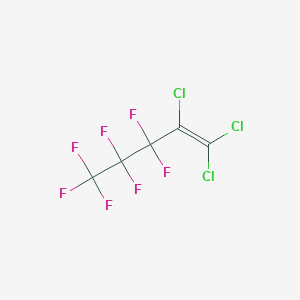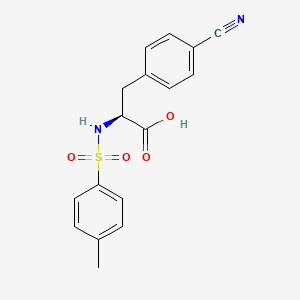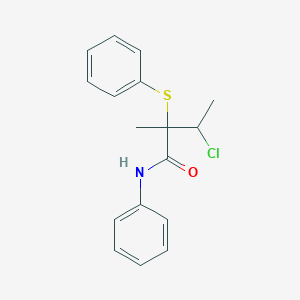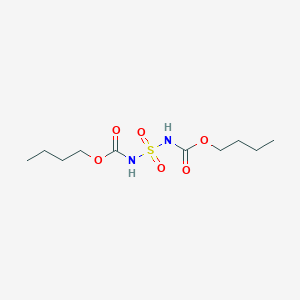
Dibutyl sulfonylbiscarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl sulfonylbiscarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of sulfonyl and carbamate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl sulfonylbiscarbamate typically involves the reaction of dibutylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality. Purification of the compound is typically achieved through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl sulfonylbiscarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted carbamates or sulfonyl derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibutyl sulfonylbiscarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and sulfonyl derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of dibutyl sulfonylbiscarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamate groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl phthalate: A commonly used plasticizer with similar structural features but different functional groups.
Dibutyl sebacate: Another plasticizer with a similar ester structure but different chemical properties.
Carbamate pesticides: Compounds like carbaryl and benomyl, which share the carbamate functional group but have different applications and toxicity profiles.
Uniqueness
Dibutyl sulfonylbiscarbamate is unique due to the presence of both sulfonyl and carbamate groups, which confer distinct chemical reactivity and potential biological activity. Its dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85797-20-2 |
|---|---|
Molekularformel |
C10H20N2O6S |
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
butyl N-(butoxycarbonylsulfamoyl)carbamate |
InChI |
InChI=1S/C10H20N2O6S/c1-3-5-7-17-9(13)11-19(15,16)12-10(14)18-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
WZKIGKBERCRYLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)NS(=O)(=O)NC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


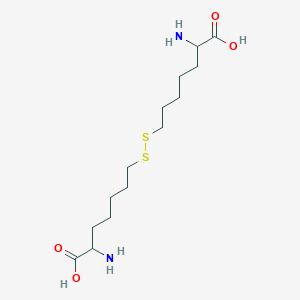
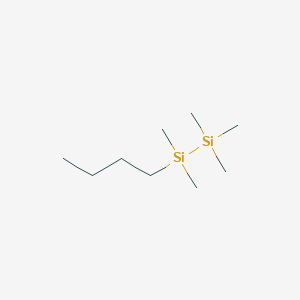
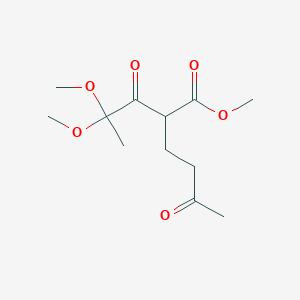

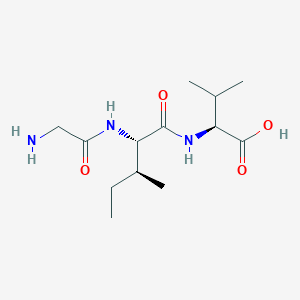
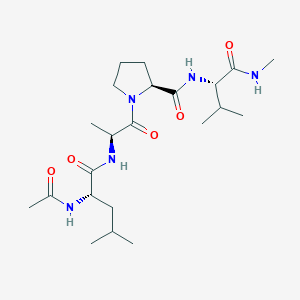


![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
